molecular formula C18H21BO3 B13986982 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone

Cat. No.: B13986982
M. Wt: 296.2 g/mol
InChI Key: JKKBVDUBGMNAAD-UHFFFAOYSA-N
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Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is a boron-containing aromatic ketone featuring a naphthalene core substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position and an acetyl group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceutical and materials science applications . Its structural design balances electronic conjugation (via the naphthalene system) and steric accessibility, making it a versatile intermediate.

Properties

Molecular Formula

C18H21BO3

Molecular Weight

296.2 g/mol

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]ethanone

InChI

InChI=1S/C18H21BO3/c1-12(20)13-6-7-15-11-16(9-8-14(15)10-13)19-21-17(2,3)18(4,5)22-19/h6-11H,1-5H3

InChI Key

JKKBVDUBGMNAAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone typically involves the borylation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester and ethanone groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The ethanone group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Cores

Phenyl vs. Naphthalene Systems
  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (): Replaces naphthalene with a phenyl ring, reducing conjugation and steric bulk. NMR Comparison: The acetyl methyl group resonates at δ 2.62 (vs. δ ~2.5–2.7 in the naphthalene analog), indicating minimal electronic differences. However, aromatic protons in the naphthalene derivative show downfield shifts due to extended π-conjugation . Applications: Less suited for applications requiring extended conjugation (e.g., organic electronics) but offers improved solubility in polar solvents.
Heterocyclic Systems
  • 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone (): Replaces naphthalene with an indazole ring, introducing a basic nitrogen atom. Molecular Weight: 286.13 g/mol (vs. 296.16 g/mol for the naphthalene analog), affecting pharmacokinetic properties like logP and membrane permeability .
  • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (): Features a thiophene ring, introducing sulfur’s electron-rich character. Reactivity: The thiophene system accelerates oxidative addition in cross-coupling reactions but may reduce stability under acidic conditions .

Substituent Effects: Ethanone vs. Other Functional Groups

Carbamate and Ester Derivatives
  • Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate ():
    • Replaces the acetyl group with a tert-butyl carbamate.
    • Synthetic Utility : The carbamate acts as a protective group for amines, enabling sequential functionalization .
    • Stability : Less prone to nucleophilic attack compared to the acetyl group.
Trifluoromethyl and Hydroxy Derivatives
  • 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (): Substitutes the methyl group in ethanone with trifluoromethyl. Electronic Effects: The electron-withdrawing CF₃ group enhances electrophilicity, favoring reactions with electron-rich coupling partners .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Aromatic Core Key Substituent Application Highlights
Target Compound (Naphthalen-2-yl) 296.16 Naphthalene Acetyl Cross-coupling; materials science
1-(4-(Dioxaborolan-2-yl)phenyl)ethanone () 232.10 Phenyl Acetyl Solubility-focused synthesis
1-[6-(Dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone () 286.13 Indazole Acetyl Kinase inhibitor precursors
Tert-butyl (6-(Dioxaborolan-2-yl)naphthalen-2-yl)carbamate () 369.23 Naphthalene Carbamate Protective-group strategies

Biological Activity

The compound 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19B O3
  • Molecular Weight : 270.13 g/mol
  • CAS Number : 269410-21-1

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The dioxaborolane moiety is known for its potential in drug design due to its ability to form stable complexes with various biomolecules.

Inhibition Studies

In studies evaluating the compound's inhibitory effects on enzymes such as tryptophan hydroxylase (TPH1), it was observed that derivatives of similar structures exhibited notable inhibition rates. For instance, a related compound demonstrated up to 64% inhibition at a concentration of 100 µM . This suggests that the compound may share similar inhibitory properties.

Case Studies and Experimental Results

  • In vitro Studies :
    • The compound was tested for its effects on adipocyte differentiation in 3T3-L1 cells. Results indicated a decrease in the expression of key lipogenic genes (Fasn and Srebp1c), suggesting an anti-adipogenic effect .
  • In vivo Studies :
    • In high-fat diet-induced obesity mouse models, compounds with similar structures were administered intraperitoneally. The results showed significant weight loss and improved metabolic profiles in treated groups compared to controls .

Data Summary Table

Study TypeCompound TestedConcentrationInhibition (%)Observations
In vitroTryptophan Hydroxylase Inhibitor100 µM64Significant inhibition observed
In vivoAdipocyte Differentiation in MiceDaily dosesN/AReduced weight gain; improved metabolic markers

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